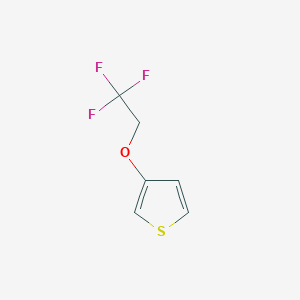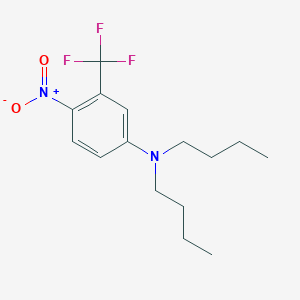![molecular formula C26H19NS2 B12551415 N-Phenyl-4-(thiophen-2-yl)-N-[4-(thiophen-2-yl)phenyl]aniline CAS No. 142807-65-6](/img/structure/B12551415.png)
N-Phenyl-4-(thiophen-2-yl)-N-[4-(thiophen-2-yl)phenyl]aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Phenyl-4-(thiophen-2-yl)-N-[4-(thiophen-2-yl)phenyl]aniline is an organic compound that belongs to the class of anilines It is characterized by the presence of phenyl and thiophene groups attached to the nitrogen atom of the aniline structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-Phenyl-4-(thiophen-2-yl)-N-[4-(thiophen-2-yl)phenyl]aniline typically involves the following steps:
Starting Materials: The synthesis begins with aniline, thiophene, and phenyl derivatives.
Reaction Conditions: The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. Solvents like dichloromethane or toluene are commonly used.
Catalysts: Palladium or copper catalysts are often employed to facilitate the coupling reactions.
Temperature and Time: The reaction temperature is typically maintained between 80-120°C, and the reaction time can vary from a few hours to overnight, depending on the specific conditions and desired yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
N-Phenyl-4-(thiophen-2-yl)-N-[4-(thiophen-2-yl)phenyl]aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro groups to amines.
Substitution: Electrophilic substitution reactions can introduce additional functional groups onto the phenyl or thiophene rings.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens (chlorine, bromine), nitrating agents (nitric acid).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with hydrogen peroxide can yield sulfoxides, while reduction with sodium borohydride can produce amines.
Applications De Recherche Scientifique
N-Phenyl-4-(thiophen-2-yl)-N-[4-(thiophen-2-yl)phenyl]aniline has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Mécanisme D'action
The mechanism of action of N-Phenyl-4-(thiophen-2-yl)-N-[4-(thiophen-2-yl)phenyl]aniline involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-Phenyl-4-(thiophen-2-yl)aniline: Lacks the additional thiophene group.
N-Phenyl-4-(phenyl)aniline: Lacks the thiophene groups entirely.
N-Phenyl-4-(thiophen-2-yl)-N-[4-(phenyl)phenyl]aniline: Contains a phenyl group instead of a thiophene group.
Uniqueness
N-Phenyl-4-(thiophen-2-yl)-N-[4-(thiophen-2-yl)phenyl]aniline is unique due to the presence of two thiophene groups, which can enhance its electronic properties and make it suitable for applications in organic electronics. The combination of phenyl and thiophene groups also provides a versatile platform for further functionalization and derivatization.
Propriétés
Numéro CAS |
142807-65-6 |
|---|---|
Formule moléculaire |
C26H19NS2 |
Poids moléculaire |
409.6 g/mol |
Nom IUPAC |
N-phenyl-4-thiophen-2-yl-N-(4-thiophen-2-ylphenyl)aniline |
InChI |
InChI=1S/C26H19NS2/c1-2-6-22(7-3-1)27(23-14-10-20(11-15-23)25-8-4-18-28-25)24-16-12-21(13-17-24)26-9-5-19-29-26/h1-19H |
Clé InChI |
WSPWJZAQEORURD-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)N(C2=CC=C(C=C2)C3=CC=CS3)C4=CC=C(C=C4)C5=CC=CS5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



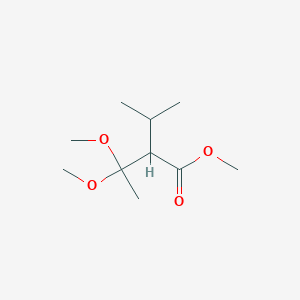
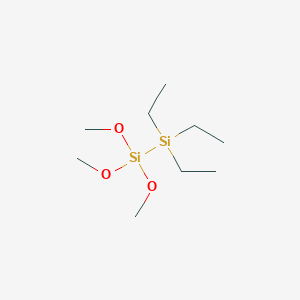
![Ethyl 3-[(acetyloxy)methyl]-5-methylhex-2-enoate](/img/structure/B12551357.png)
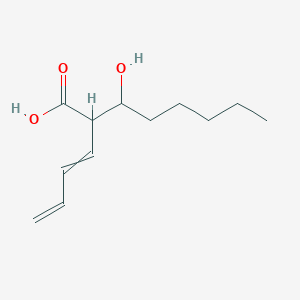
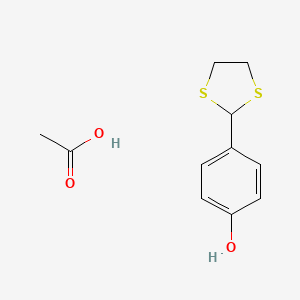
![1,3,5-Triazine, hexahydro-1,3,5-tris[(1R)-1-phenylethyl]-](/img/structure/B12551363.png)
(prop-2-en-1-yl)silane](/img/structure/B12551378.png)
![Tetrahydro-1H,3H-pyrrolo[1,2-c][1,3,2]oxazaborol-1-yl](/img/structure/B12551381.png)
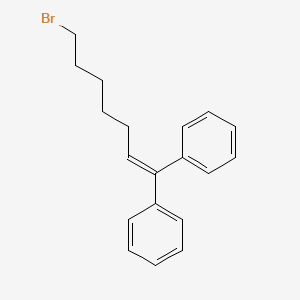
![2-{Dimethoxy[(propan-2-yl)oxy]silyl}-1-methylpyrrolidine](/img/structure/B12551396.png)
![5,5'-Sulfanediylbis[3-(4-fluorophenyl)-2,1-benzoxazole]](/img/structure/B12551399.png)
